molecular formula C19H27N3OS B2642493 (1-Prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone CAS No. 1645477-11-7

(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone

Cat. No. B2642493
CAS RN: 1645477-11-7
M. Wt: 345.51
InChI Key: HPPXNFHNEZLPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

Dopamine Antagonist Activity

The compound has been examined for its potential dopamine antagonist activity, which is crucial in managing conditions like schizophrenia and bipolar disorder. Cortizo et al. (1991) synthesized variants of this compound, showing that these compounds inhibited binding to D2 and D1 striatal receptors, indicating potential therapeutic applications for neuropsychiatric disorders without inducing catalepsy (Cortizo et al., 1991).

Tubulin Polymerization Inhibition and Apoptosis Induction

Manasa et al. (2020) designed and synthesized derivatives of this compound and studied their cytotoxic activity against various cancer cell lines. They discovered that these compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents (Manasa et al., 2020).

Antagonistic Activity on NPBWR1 (GPR7)

Romero et al. (2012) synthesized small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), with the compound showing potent antagonistic activity. This suggests potential applications in treating conditions related to NPBWR1, such as neurological disorders (Romero et al., 2012).

Antimicrobial Activity

Patel et al. (2011) synthesized new derivatives of this compound and evaluated their antimicrobial activity. They found variable and modest activity against bacteria and fungi, indicating potential use in developing new antimicrobial agents (Patel et al., 2011).

properties

IUPAC Name

(1-prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3OS/c1-3-7-20-8-4-17(5-9-20)19(23)22-12-10-21(11-13-22)16(2)18-6-14-24-15-18/h1,6,14-17H,4-5,7-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPXNFHNEZLPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.